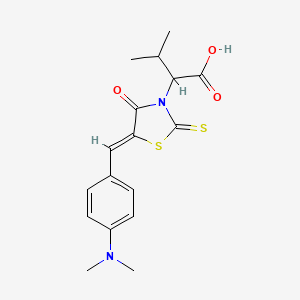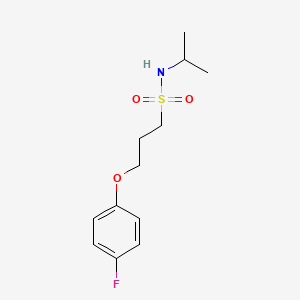
3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a sulfonamide derivative, which are often used in various fields such as medicine, science, and industry . Sulfonamides are known for their antibacterial properties and are used in antibiotics .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Fluorophenoxy)propionic acid, includes a fluorophenoxy group attached to a propionic acid . This might suggest that your compound could have a similar structure, with a sulfonamide group instead of the acid group.Chemical Reactions Analysis
Sulfonamides, in general, are stable under normal conditions. They can participate in reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties can vary greatly depending on the specific structure of the compound. For instance, 3-(4-Fluorophenoxy)propionic acid has a density of 1.1±0.1 g/cm³ and a boiling point of 302.6±22.0 °C at 760 mmHg .Applications De Recherche Scientifique
Binding to Active Sites of Enzymes
3-Fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, including compounds similar to 3-(4-fluorophenoxy)-N-isopropylpropane-1-sulfonamide, have been found to be potent inhibitors of phenylethanolamine N-methyltransferase (PNMT). Molecular modeling studies suggest that the sulfonamide group in these compounds can form favorable interactions with enzymes, indicating potential for crossing the blood-brain barrier due to increased lipophilicity (Grunewald et al., 2006).
Role in Polymorphism
Fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides, which are structurally related to the subject compound, demonstrate interesting polymorphism effects. These effects are influenced by the presence of fluorine groups, leading to the formation of various stable and metastable crystalline forms. This highlights the significance of fluorine in affecting the physical properties of sulfonamides (Terada et al., 2012).
Synthesis and Anticonvulsant Activity
A series of novel compounds structurally similar to this compound have been synthesized and evaluated for their anticonvulsant activity. These compounds show significant protective effects against seizures, indicating their potential in pharmacological applications (Madaiah et al., 2012).
Modulating Solubility in Water and Aqueous Solutions
Research on closely related compounds shows that the structural variations, like those in this compound, can significantly impact solubility and thermoresponsive behavior in water and aqueous salt solutions. This can be crucial for developing materials with specific solubility and phase behavior characteristics (Hildebrand et al., 2016).
Antitumor Activity
Sulfonamide-focused libraries, including compounds akin to the target chemical, have been evaluated for their antitumor properties. Some of these compounds have shown potent cell cycle inhibitory effects and have progressed to clinical trials. This suggests a potential application of this compound in cancer research (Owa et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenoxy)-N-propan-2-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-10(2)14-18(15,16)9-3-8-17-12-6-4-11(13)5-7-12/h4-7,10,14H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYVISRGYYPJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

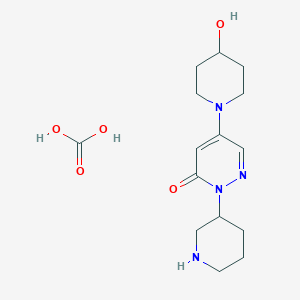
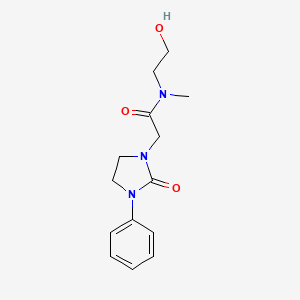

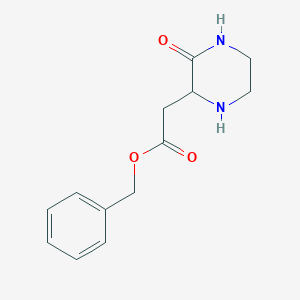
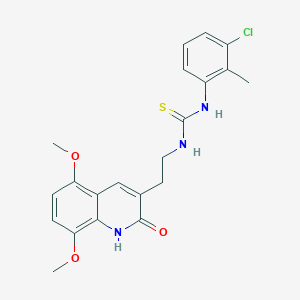
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2450395.png)
![4-(3-fluoro-4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2450396.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2450398.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2450401.png)

